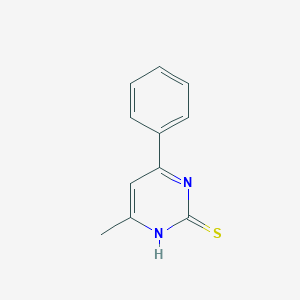

4-Methyl-6-phenylpyrimidine-2-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-4-phenyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c1-8-7-10(13-11(14)12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQVDRQQNNUJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=S)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352901 | |

| Record name | 4-methyl-6-phenylpyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27955-44-8 | |

| Record name | 4-methyl-6-phenylpyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 4-Methyl-6-phenylpyrimidine-2-thiol (CAS 27955-44-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific information regarding 4-Methyl-6-phenylpyrimidine-2-thiol (CAS Number: 27955-44-8). Pyrimidine-2-thiol derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer and antioxidant properties. This document consolidates known physicochemical properties, general synthetic methodologies, and potential biological applications. While specific experimental data for the title compound is not extensively available in the public domain, this guide leverages data from closely related analogues to provide a foundational understanding for researchers.

Core Properties

This compound is a sulfur-containing heterocyclic compound. The core structure consists of a pyrimidine ring substituted with a methyl group at position 4, a phenyl group at position 6, and a thiol group at position 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 27955-44-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₀N₂S | [1][2][3] |

| Molecular Weight | 202.28 g/mol | [1][2][3] |

| Appearance | Yellow powder | [3] |

| Melting Point | 202 - 204 °C | [3] |

| Purity | ≥ 95% | [3] |

| Storage Conditions | 0 - 8 °C | [3] |

Table 2: Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-methyl-6-phenyl-1,2-dihydropyrimidine-2-thione | [4] |

| Canonical SMILES | CC1=CC(=NC(=S)N1)C2=CC=CC=C2 | [2][4] |

| InChI | InChI=1S/C11H10N2S/c1-8-7-10(13-11(14)12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) | [4] |

| InChI Key | LWQVDRQQNNUJRO-UHFFFAOYSA-N | [4] |

Synthesis and Characterization

General Experimental Protocol: Synthesis of 4,6-Disubstituted Pyrimidine-2-thiols

This protocol is adapted from established procedures for similar compounds.

Materials:

-

Benzalacetophenone (1-phenylbut-2-en-1-one)

-

Thiourea

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Distilled water

-

Ethyl acetate (for recrystallization)

Procedure:

-

Dissolve equimolar amounts of benzalacetophenone and thiourea in ethanol in a round-bottom flask.

-

Add a solution of sodium hydroxide (or potassium hydroxide) in a minimal amount of water to the ethanolic solution.

-

Reflux the reaction mixture for approximately 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into cold water.

-

The solid product that precipitates is collected by filtration.

-

Wash the solid with water to remove any inorganic impurities.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure this compound.

Diagram 1: General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Spectral Data

Specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the reviewed literature. However, for related pyrimidine-2-thiol derivatives, the following characteristic spectral features are expected:

-

¹H NMR: Signals for the methyl protons (singlet), aromatic protons of the phenyl group (multiplet), a pyrimidine ring proton (singlet), and a broad singlet for the N-H proton of the thione tautomer. The thiol proton (-SH) signal may also be present, though it is often broad and can exchange with deuterium oxide.

-

¹³C NMR: Resonances for the methyl carbon, aromatic carbons, pyrimidine ring carbons, and a characteristic downfield signal for the C=S carbon.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N and C=C stretching in the pyrimidine and phenyl rings (around 1500-1650 cm⁻¹), and a C=S stretching band.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (202.28 m/z).

Biological Activity and Potential Applications

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been reported to exhibit a wide range of biological activities. While specific biological data for this compound is limited, research on analogous compounds suggests potential applications in drug discovery.

Anticancer Activity

Numerous studies have reported the anticancer activity of pyrimidine-2-thiol derivatives. These compounds are thought to exert their effects through various mechanisms, including the inhibition of kinases and interaction with DNA.

General Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Activity

The thiol group in the molecule suggests potential antioxidant activity, as thiols can act as reducing agents and scavenge free radicals.

General Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

This compound (dissolved in methanol)

-

Ascorbic acid (as a positive control)

-

Methanol

-

96-well plate or cuvettes

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a series of dilutions of the test compound and ascorbic acid in methanol.

-

Add a fixed volume of the DPPH solution to each dilution.

-

Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

-

Calculate the percentage of DPPH radical scavenging activity for each concentration.

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Diagram 2: DPPH Assay Principle

Caption: The principle of the DPPH radical scavenging assay.

Signaling Pathways

There is currently no specific information available in the scientific literature detailing the interaction of this compound with any particular signaling pathways. Given the reported activities of similar compounds, potential targets could include pathways involved in cell cycle regulation, apoptosis, and oxidative stress response. Further research is required to elucidate any such interactions.

Conclusion

This compound is a pyrimidine derivative with potential for further investigation in the fields of medicinal and materials chemistry. While its fundamental physicochemical properties are known, a significant gap exists in the publicly available, detailed experimental data, including specific synthesis protocols and comprehensive spectral characterization. The general methodologies and potential biological activities outlined in this guide, based on closely related compounds, provide a valuable starting point for researchers interested in exploring the properties and applications of this molecule. Future work should focus on the specific synthesis, purification, and full spectroscopic characterization of this compound, as well as in-depth biological evaluations to validate its potential as a therapeutic agent.

References

An In-depth Technical Guide to 4-Methyl-6-phenylpyrimidine-2-thiol: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-6-phenylpyrimidine-2-thiol is a heterocyclic compound of significant interest in medicinal and materials chemistry. As a derivative of the pyrimidine core, a privileged scaffold in numerous biologically active molecules, this compound serves as a versatile building block for the synthesis of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities, with a focus on relevant signaling pathways. The information presented herein is intended to be a valuable resource for researchers engaged in drug discovery, chemical synthesis, and materials science.

Core Properties of this compound

This section summarizes the key physicochemical properties of this compound, providing essential data for its handling, characterization, and application in a research setting.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 27955-44-8 | |

| Molecular Formula | C₁₁H₁₀N₂S | |

| Molecular Weight | 202.28 g/mol | |

| Appearance | Yellow powder | |

| Melting Point | 202 - 204 °C | |

| Canonical SMILES | CC1=CC(=NC(=S)N1)C2=CC=CC=C2 |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Biginelli-type condensation reaction. This one-pot, three-component reaction involves the acid-catalyzed cyclocondensation of a β-dicarbonyl compound, an aldehyde (or in this case, a ketone functionality is part of the β-dicarbonyl compound), and thiourea.[1][2] For the synthesis of the title compound, 1-phenyl-1,3-butanedione (benzoylacetone) serves as the β-dicarbonyl component, which reacts with thiourea.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on established Biginelli reaction methodologies.[1][3][4]

Materials:

-

1-Phenyl-1,3-butanedione (Benzoylacetone)

-

Thiourea

-

Ethanol

-

Concentrated Hydrochloric Acid (catalyst)

-

Deionized Water

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenyl-1,3-butanedione (1 equivalent) and thiourea (1.2 equivalents) in absolute ethanol.

-

To this solution, add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).

-

Heat the reaction mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the precipitate with cold deionized water to remove any unreacted starting materials and inorganic impurities.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

-

Dry the purified product under vacuum.

Logical Workflow for Synthesis and Purification:

References

An In-depth Technical Guide to 4-Methyl-6-phenylpyrimidine-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methyl-6-phenylpyrimidine-2-thiol, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. The document details its molecular structure, physicochemical properties, synthesis protocols, and established applications, offering valuable insights for professionals engaged in research and development.

Core Molecular and Physical Properties

This compound is a versatile compound recognized for its unique thiol functionality, which imparts excellent reactivity.[1] Its structure, featuring a pyrimidine core, a reactive thiol group, and both methyl and phenyl substitutions, makes it a valuable scaffold in chemical synthesis.[2] The pyrimidine ring is a privileged structure in medicinal chemistry, suggesting the potential for its derivatives to exhibit significant biological activities.[2]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 4-Methyl-6-phenyl-1,2-dihydropyrimidine-2-thione | [2] |

| Molecular Formula | C₁₁H₁₀N₂S | [1][3] |

| Molecular Weight | 202.28 g/mol | [1][3] |

| CAS Number | 27955-44-8 | [1][3] |

| Appearance | Yellow powder | [1] |

| Melting Point | 202 - 204 °C | [1] |

| Purity | ≥ 95% | [1] |

| Canonical SMILES | CC1=CC(=NC(=S)N1)C2=CC=CC=C2 | [2] |

| Storage Conditions | 0 - 8 °C | [1] |

Synthesis and Experimental Protocols

The synthesis of pyrimidine-2-thiol scaffolds is a fundamental process in heterocyclic chemistry.[2] The general approach involves the cyclization of a three-carbon component with a thiourea-containing fragment.[2]

A widely adopted experimental protocol for the synthesis of 4,6-disubstituted pyrimidine-2-thiols, including the title compound, is detailed below. This method is based on the cycloaddition of chalcones with thiourea.[4]

Protocol: Synthesis of 4,6-Disubstituted Pyrimidine-2-thiols [4]

-

Reagents:

-

Appropriate chalcone (e.g., 1-phenyl-3-methyl-2-buten-1-one for the title compound) (0.01 mol)

-

Thiourea (0.01 mol)

-

Sodium hydroxide (0.01 mol)

-

Ethanol (50 ml)

-

Distilled water

-

-

Procedure:

-

Dissolve sodium hydroxide (0.01 mol) in a minimum quantity of distilled water.

-

In a round-bottom flask, combine the appropriate chalcone (0.01 mol), thiourea (0.01 mol), and 50 ml of ethanol.

-

Add the prepared sodium hydroxide solution to the flask.

-

Reflux the mixture on a water bath for 12 hours.

-

After reflux, pour the reaction mixture into 250 ml of cold distilled water.

-

A solid precipitate will form. Filter the solid product.

-

Wash the filtered solid with water.

-

Recrystallize the product from a suitable solvent, such as ethyl acetate, to yield the purified pyrimidine-2-thiol derivative.

-

-

Confirmation:

-

The purity of the synthesized compounds can be verified using thin-layer chromatography on silica gel plates.[4]

-

Structural confirmation is typically achieved through elemental analysis, Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS).[4] The formation of the pyrimidine-2-thiol is confirmed in the IR spectrum by the presence of an S-H stretching band (around 2830-2840 cm⁻¹) and the absence of a C=O band from the starting chalcone.[4]

-

A logical workflow for this synthesis is depicted in the diagram below.

Applications in Research and Development

This compound serves as a crucial intermediate and building block in various fields, owing to its chemical reactivity and structural motifs.

-

Pharmaceutical Development: This compound is a key intermediate in the synthesis of diverse pharmaceutical agents.[1] The pyrimidine core is prevalent in drugs targeting a wide range of conditions, and derivatives have shown potential in developing novel therapeutic agents, particularly for neurological disorders.[1] The thiol group at the 2-position is a critical functional handle that can interact with biological targets, such as the cysteine residues in proteins, and allows for extensive chemical modifications to create libraries of new compounds.[2]

-

Agricultural Chemistry: It is employed in the formulation of agrochemicals, where it can act as a fungicide or herbicide to enhance crop protection.[1] Research into S-substituted derivatives of similar pyrimidine-2-thiols has demonstrated pronounced plant growth-stimulating activity.[5]

-

Material Science and Catalysis: The thiol group's reactivity allows for its use in "click chemistry" and for the functionalization of materials like biomedical polymers.[2] Furthermore, the ability of the compound to form stable complexes with metal ions makes it useful in the fields of catalysis and coordination chemistry.[1]

-

Biochemical Research: The compound is utilized in biochemical assays for studying enzyme activities, which aids researchers in understanding metabolic pathways and the mechanisms of diseases.[1] Additionally, this compound is noted for its antioxidant properties, which can be leveraged to improve the stability and efficacy of various formulations.[1]

The potential biological activities of the pyrimidine-2-thiol scaffold are diverse, with various derivatives exhibiting anticancer, antifungal, antiviral, antibacterial, and antioxidant properties.[4] For example, certain 4,6-disubstituted pyrimidine-2-thiols have shown significant antitumor activity against human breast cancer (MCF-7) cell lines.[4] This highlights the compound's importance as a foundational structure for the development of new biologically active molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 27955-44-8 | Benchchem [benchchem.com]

- 3. 27955-44-8|this compound|BLD Pharm [bldpharm.com]

- 4. Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Determining the Solubility of 4-Methyl-6-phenylpyrimidine-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility Determination

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. Understanding the solubility of 4-Methyl-6-phenylpyrimidine-2-thiol is crucial for a range of applications, including:

-

Drug Development: Affects formulation, bioavailability, and dosage form design.

-

Chemical Synthesis: Informs the choice of solvents for reactions, purification, and crystallization.

-

Analytical Chemistry: Essential for developing and validating analytical methods.

Data Presentation: A Framework for Your Findings

To facilitate clear comparison and analysis, all experimentally determined solubility data should be organized in a structured format. The following table provides a template for presenting the mole fraction solubility (x) of this compound in various solvents at different temperatures.

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Methanol | 298.15 | Experimental Value |

| 303.15 | Experimental Value | |

| 308.15 | Experimental Value | |

| 313.15 | Experimental Value | |

| Ethanol | 298.15 | Experimental Value |

| 303.15 | Experimental Value | |

| 308.15 | Experimental Value | |

| 313.15 | Experimental Value | |

| Acetone | 298.15 | Experimental Value |

| 303.15 | Experimental Value | |

| 308.15 | Experimental Value | |

| 313.15 | Experimental Value | |

| Ethyl Acetate | 298.15 | Experimental Value |

| 303.15 | Experimental Value | |

| 308.15 | Experimental Value | |

| 313.15 | Experimental Value | |

| Chloroform | 298.15 | Experimental Value |

| 303.15 | Experimental Value | |

| 308.15 | Experimental Value | |

| 313.15 | Experimental Value | |

| N,N-Dimethylformamide | 298.15 | Experimental Value |

| 303.15 | Experimental Value | |

| 308.15 | Experimental Value | |

| 313.15 | Experimental Value | |

| Tetrahydrofuran | 298.15 | Experimental Value |

| 303.15 | Experimental Value | |

| 308.15 | Experimental Value | |

| 313.15 | Experimental Value | |

| 1,4-Dioxane | 298.15 | Experimental Value |

| 303.15 | Experimental Value | |

| 308.15 | Experimental Value | |

| 313.15 | Experimental Value |

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on established methods for determining the solubility of pyrimidine derivatives and are recommended for obtaining accurate data for this compound.

Gravimetric Method

The gravimetric method is a widely used and reliable technique for determining the solubility of solid compounds in liquid solvents.

1. Materials and Apparatus:

- This compound (purified)

- High-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

- Thermostatic water bath with temperature control (±0.1 K)

- Isothermal shaker

- Saturated solution filtration apparatus (e.g., syringe filters with appropriate membrane)

- Analytical balance (±0.0001 g)

- Drying oven

2. Procedure:

- An excess amount of this compound is added to a known mass of the selected solvent in a sealed vial.

- The vial is placed in a thermostatic water bath equipped with an isothermal shaker and agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

- After reaching equilibrium, the agitation is stopped, and the solution is allowed to stand for at least 12 hours to allow undissolved solids to settle.

- A sample of the supernatant (saturated solution) is carefully withdrawn using a pre-weighed syringe and immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved particles. The syringe and filter should be pre-heated to the experimental temperature to prevent precipitation.

- The mass of the clear, saturated solution is accurately determined.

- The solvent is evaporated from the filtered solution in a pre-weighed container using a drying oven at a temperature below the boiling point of the solvent until a constant weight of the dissolved solid is obtained.

- The mass of the dissolved this compound is determined.

3. Data Analysis:

- The mole fraction solubility (x) is calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:

- m₁ is the mass of the dissolved this compound

- M₁ is the molar mass of this compound

- m₂ is the mass of the solvent

- M₂ is the molar mass of the solvent

Data Correlation

The temperature dependence of solubility can be correlated using the modified Apelblat equation, which is a semi-empirical model widely used for solid-liquid equilibrium:

ln(x) = A + (B / T) + C * ln(T)

where:

-

x is the mole fraction solubility

-

T is the absolute temperature in Kelvin

-

A, B, and C are the model parameters obtained by fitting the experimental data.

Visualizing the Process

To further clarify the experimental and logical flow, the following diagrams are provided.

Caption: Experimental workflow for the gravimetric determination of solubility.

Caption: Logical flow for data analysis and thermodynamic modeling.

By following the detailed protocols and data analysis methods outlined in this guide, researchers can generate high-quality, reliable solubility data for this compound. This information is invaluable for advancing research and development in the pharmaceutical and agrochemical industries.

An In-depth Technical Guide to the Thione-Thiol Tautomerism of 4-Methyl-6-phenylpyrimidine-2-thiol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thione-thiol tautomerism in 4-Methyl-6-phenylpyrimidine-2-thiol. Given the limited direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from closely related pyrimidine-2-thiol analogues, particularly 4,6-dimethyl-2-mercaptopyrimidine and 2-mercaptopyrimidine, to present a robust model for its tautomeric behavior. The principles, experimental protocols, and expected data are detailed to support research and development activities involving this class of compounds.

Introduction to Thione-Thiol Tautomerism

Thione-thiol tautomerism is a form of prototropic tautomerism where a proton migrates between a sulfur and a nitrogen atom within the pyrimidine ring. In the case of this compound, the equilibrium exists between the thione (amide) form and the thiol (enol) form. This equilibrium is crucial in drug design and development as the dominant tautomer can significantly influence the molecule's physicochemical properties, such as its pKa, lipophilicity, hydrogen bonding capacity, and ultimately its biological activity and pharmacokinetic profile.

The position of the tautomeric equilibrium is highly dependent on the molecular environment, including the solvent, temperature, concentration, and pH. Generally, in the solid state and in polar solvents, the thione form of 2-mercaptopyrimidines is the predominant species.[1] In contrast, the thiol form may be more favored in the gas phase or in nonpolar solvents.[1]

Tautomeric Equilibrium and Structural Representations

The thione-thiol tautomeric equilibrium for this compound is depicted below. The thione form is characterized by a carbon-sulfur double bond (C=S) and an N-H bond within the pyrimidine ring, whereas the thiol form contains a carbon-sulfur single bond with a proton on the sulfur atom (S-H) and a carbon-nitrogen double bond (C=N) in the ring.

Caption: Thione-Thiol Tautomeric Equilibrium.

Synthesis of this compound

The synthesis of 4,6-disubstituted-pyrimidine-2-thiols is typically achieved through a cyclocondensation reaction. A common method involves the reaction of a β-diketone with thiourea in the presence of a base. For this compound, the precursor would be 1-phenylbutane-1,3-dione.

Caption: General Synthesis Workflow.

Experimental Protocol: Synthesis

A general protocol for the synthesis of this compound is as follows:

-

Preparation of Reactants: Dissolve 1-phenylbutane-1,3-dione (1 equivalent) and thiourea (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Base: To the stirred solution, add a solution of a base like potassium hydroxide or sodium ethoxide (1.1 equivalents) in the same solvent.

-

Reaction: Reflux the reaction mixture for several hours (typically 4-6 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with an acid (e.g., acetic acid or dilute HCl).

-

Isolation: The product often precipitates upon neutralization. Collect the solid by filtration, wash with cold solvent, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure this compound.

Spectroscopic and Computational Analysis of Tautomerism

The determination of the dominant tautomeric form and the equilibrium constant is achieved through a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism. The chemical shifts of protons and carbons near the tautomerization site are distinct for the thione and thiol forms.

Expected ¹H NMR and ¹³C NMR Data:

| Tautomer | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |

| Thione | N-H proton (broad, ~12-14 ppm), Pyrimidine C-H (~6.5-7.0 ppm) | C=S carbon (~175-185 ppm) |

| Thiol | S-H proton (broad, ~3-5 ppm), Pyrimidine C-H (~6.8-7.2 ppm) | C-S carbon (~160-170 ppm) |

Note: The observed spectrum is often an average of both tautomers if the interconversion is fast on the NMR timescale. In such cases, the position of the signals will depend on the relative populations of the tautomers.

Experimental Protocol: NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Benzene-d₆) at a known concentration.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample. For quantitative analysis, ensure a sufficient relaxation delay (5 x T₁) is used.

-

Integration: Integrate the signals corresponding to unique protons of the thione and thiol forms. If separate signals are not observed, the chemical shift of a proton near the tautomerization site can be used to determine the mole fraction (X) of each tautomer using the following equation: δ_obs = X_thione * δ_thione + X_thiol * δ_thiol, where δ_obs is the observed chemical shift, and δ_thione and δ_thiol are the chemical shifts of the pure tautomers (often estimated from model compounds or computational data).

-

Equilibrium Constant Calculation: Calculate the equilibrium constant (K_t) as K_t = [Thiol]/[Thione].

Infrared (IR) Spectroscopy

IR spectroscopy can distinguish between the thione and thiol forms through their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Tautomer | Characteristic IR Bands (cm⁻¹) |

| Thione | N-H stretch (~3100-3400 cm⁻¹), C=S stretch (~1100-1200 cm⁻¹) |

| Thiol | S-H stretch (weak, ~2500-2600 cm⁻¹), C=N stretch (~1600-1650 cm⁻¹) |

UV-Vis Spectroscopy

The electronic transitions of the thione and thiol tautomers differ, resulting in distinct UV-Vis absorption spectra. The thione form typically exhibits a strong π → π* transition at a longer wavelength compared to the thiol form.

Expected UV-Vis Absorption Maxima (λ_max):

| Tautomer | Solvent | Expected λ_max (nm) |

| Thione | Polar (e.g., Ethanol) | ~270-290 nm and ~330-350 nm |

| Thiol | Nonpolar (e.g., Cyclohexane) | ~240-260 nm |

Note: The observed spectrum is a superposition of the spectra of the two tautomers. The relative intensities of the absorption bands can be used to estimate the tautomeric ratio.

Computational Chemistry

Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of tautomers in the gas phase and in solution (using continuum solvation models like PCM).

Caption: DFT Computational Workflow.

Experimental Protocol: Computational Analysis

-

Structure Preparation: Build the 3D structures of both the thione and thiol tautomers of this compound.

-

Gas Phase Calculations: Perform geometry optimization and frequency calculations for both tautomers in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Solution Phase Calculations: Repeat the geometry optimization and frequency calculations in different solvents using a polarizable continuum model (PCM).

-

Energy Analysis: Compare the calculated Gibbs free energies of the two tautomers in the gas phase and in solution to predict the predominant form and the tautomeric equilibrium constant (ΔG = -RTlnK_t).

Influence of Solvents on Tautomeric Equilibrium

The polarity of the solvent plays a significant role in the position of the thione-thiol equilibrium. Polar solvents tend to stabilize the more polar thione tautomer through dipole-dipole interactions and hydrogen bonding. In contrast, nonpolar solvents favor the less polar thiol form.

Representative Tautomeric Equilibrium Data for 2-Mercaptopyrimidines:

| Solvent | Dielectric Constant (ε) | Predominant Tautomer |

| Water | 80.1 | Thione |

| Ethanol | 24.5 | Thione |

| Dioxane | 2.2 | Thiol/Thione Mixture |

| Cyclohexane | 2.0 | Thiol |

This table is based on general observations for 2-mercaptopyrimidines and is expected to be representative for this compound.

Conclusion

The thione-thiol tautomerism of this compound is a dynamic equilibrium that is highly sensitive to the surrounding environment. While the thione form is generally expected to be more stable, particularly in polar media, a comprehensive understanding requires a multi-faceted approach combining synthesis, spectroscopic analysis (NMR, IR, UV-Vis), and computational modeling. The experimental protocols and representative data presented in this guide provide a solid framework for researchers and drug development professionals to investigate and characterize the tautomeric behavior of this and related pyrimidine-2-thiol compounds. A thorough characterization of the tautomeric landscape is essential for predicting the physicochemical properties and biological activity of this important class of molecules.

References

Spectroscopic and Synthetic Profile of 4-Methyl-6-phenylpyrimidine-2-thiol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 4-Methyl-6-phenylpyrimidine-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide presents representative data and protocols based on closely related pyrimidine-2-thiol analogues. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a substituted pyrimidine derivative characterized by a methyl group at position 4, a phenyl group at position 6, and a thiol group at position 2 of the pyrimidine ring. The presence of the thione-thiol tautomerism is a key feature of this class of compounds.

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂S |

| Molecular Weight | 202.28 g/mol |

| CAS Number | 27955-44-8 |

Spectroscopic Data (Representative)

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar structures reported in the literature.[1][2][3]

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 12.0 - 13.0 | br s | N-H (Thione tautomer) |

| ~ 7.8 - 8.2 | m | Ar-H (Phenyl) |

| ~ 7.4 - 7.6 | m | Ar-H (Phenyl) |

| ~ 7.3 | s | C5-H (Pyrimidine ring) |

| ~ 3.1 - 3.4 | s | S-H (Thiol tautomer) |

| ~ 2.4 | s | CH₃ |

Note: The presence and integration of the N-H and S-H signals will depend on the solvent, concentration, and the predominant tautomeric form.

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~ 180 - 185 | C=S (Thione) |

| ~ 160 - 165 | C4/C6 (Pyrimidine ring) |

| ~ 135 - 140 | C-Ar (Phenyl) |

| ~ 128 - 131 | CH-Ar (Phenyl) |

| ~ 100 - 105 | C5 (Pyrimidine ring) |

| ~ 20 - 25 | CH₃ |

FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3400 | Medium, Broad | N-H stretching (Thione) |

| ~ 2550 - 2600 | Weak | S-H stretching (Thiol) |

| ~ 1550 - 1600 | Strong | C=N, C=C stretching (Pyrimidine & Phenyl rings) |

| ~ 1170 - 1200 | Medium | C=S stretching |

Mass Spectrometry

| m/z | Assignment |

| ~ 202 | [M]⁺ (Molecular ion) |

| Fragments | Phenyl, methyl, and pyrimidine ring fragments |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound, adapted from established methods for similar compounds.[3][4][5]

Synthesis Protocol: Claisen-Schmidt Condensation and Cyclization

The synthesis of this compound is typically achieved through a two-step process:

-

Synthesis of Chalcone (1-phenylbut-2-en-1-one): An aromatic aldehyde (benzaldehyde) is reacted with a ketone (acetone) in the presence of a base (e.g., NaOH) via a Claisen-Schmidt condensation to form the α,β-unsaturated ketone intermediate.

-

Cyclocondensation with Thiourea: The resulting chalcone is then reacted with thiourea in the presence of a base (e.g., alcoholic KOH) to yield the final pyrimidine-2-thiol product.[6]

Detailed Procedure:

-

Step 1: Synthesis of 1-phenylbut-2-en-1-one. To a stirred solution of benzaldehyde (1 eq) and acetone (1.2 eq) in ethanol, an aqueous solution of sodium hydroxide (2 eq) is added dropwise at room temperature. The reaction mixture is stirred for 2-4 hours, and the progress is monitored by TLC. Upon completion, the mixture is poured into crushed ice and acidified with dilute HCl. The precipitated solid is filtered, washed with water, and recrystallized from ethanol.

-

Step 2: Synthesis of this compound. A mixture of 1-phenylbut-2-en-1-one (1 eq), thiourea (1.5 eq), and potassium hydroxide (2 eq) in ethanol is refluxed for 6-8 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, poured into ice-cold water, and neutralized with a suitable acid. The resulting precipitate is filtered, washed thoroughly with water, and purified by recrystallization.

Spectroscopic Characterization Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

FT-IR Spectroscopy: The infrared spectrum is recorded using an FT-IR spectrometer. The solid sample is typically prepared as a KBr pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The molecular ion peak and fragmentation pattern are analyzed to confirm the molecular weight and structure of the compound.

Workflow and Logical Relationships

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Caption: Synthetic workflow for this compound.

Caption: Thione-thiol tautomerism in 2-mercaptopyrimidines.

References

- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Spectroscopic Guide to 4-Methyl-6-phenylpyrimidine-2-thiol: ¹H and ¹³C NMR Analysis

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methyl-6-phenylpyrimidine-2-thiol. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a comprehensive understanding of the structural characterization of this heterocyclic compound.

Introduction

This compound, with the chemical formula C₁₁H₁₀N₂S and a molecular weight of 202.28 g/mol , is a pyrimidine derivative of significant interest in medicinal and materials chemistry. The structural elucidation of this molecule is crucial for understanding its reactivity and potential applications. NMR spectroscopy is a powerful analytical technique for this purpose, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.0 - 13.0 | Singlet | 1H | SH (Thiol) |

| ~7.80 - 8.20 | Multiplet | 2H | Aromatic (ortho-protons of phenyl ring) |

| ~7.30 - 7.60 | Multiplet | 3H | Aromatic (meta- and para-protons of phenyl ring) |

| ~7.00 | Singlet | 1H | Pyrimidine ring CH |

| ~2.40 | Singlet | 3H | Methyl (CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~180 - 185 | Quaternary | C=S (Thione) |

| ~160 - 165 | Quaternary | C4/C6 of Pyrimidine ring |

| ~160 - 165 | Quaternary | C4/C6 of Pyrimidine ring |

| ~135 - 140 | Quaternary | C-ipso of Phenyl ring |

| ~128 - 132 | Tertiary | C-ortho/meta/para of Phenyl ring |

| ~128 - 132 | Tertiary | C-ortho/meta/para of Phenyl ring |

| ~128 - 132 | Tertiary | C-ortho/meta/para of Phenyl ring |

| ~105 - 110 | Tertiary | C5 of Pyrimidine ring |

| ~20 - 25 | Primary | Methyl (CH₃) |

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound, based on standard practices for similar organic compounds.[2][3]

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred for compounds containing acidic protons like the thiol group, as it minimizes proton exchange.

-

Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive.

-

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for the spectral analysis of this compound.

Caption: Molecular structure of this compound.

Caption: Workflow for NMR spectral analysis.

Conclusion

The provided ¹H and ¹³C NMR spectral data, predicted from the analysis of analogous compounds, offers a solid foundation for the structural verification of this compound. The detailed experimental protocols and workflow diagrams serve as a practical guide for researchers undertaking the spectroscopic analysis of this and related pyrimidine derivatives. This in-depth guide is intended to facilitate further research and development in areas where this class of compounds shows promise.

References

Biological Activity Screening of 4-Methyl-6-phenylpyrimidine-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for screening the biological activity of 4-Methyl-6-phenylpyrimidine-2-thiol. Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This document outlines detailed experimental protocols for in vitro evaluation of these activities, presents a framework for data analysis and visualization, and discusses potential signaling pathways involved. While specific quantitative biological data for this compound is not extensively available in publicly accessible literature, this guide serves as a foundational resource for researchers seeking to investigate its therapeutic potential.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core structure of many biologically active molecules, including nucleobases and various synthetic drugs. The substituted pyrimidine ring is a privileged structure known to interact with a wide range of biological targets. The presence of a thiol group at the 2-position of the pyrimidine ring, as in this compound, offers a reactive handle for further chemical modifications and potential interactions with biological macromolecules, such as cysteine residues in proteins. This unique combination of a pyrimidine core, a reactive thiol group, and methyl and phenyl substituents suggests a high potential for this compound as a versatile scaffold in drug discovery.

This guide details standardized in vitro assays to robustly assess the antimicrobial, anticancer, and anti-inflammatory properties of this compound.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the cyclocondensation of a β-diketone with thiourea. A general synthetic scheme is presented below.

General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Characterization of the synthesized compound is crucial to confirm its structure and purity. Standard analytical techniques include:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=N, and C=S stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbon atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Biological Activity Screening Protocols

This section provides detailed experimental protocols for the preliminary in vitro screening of this compound for its antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity Screening

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[1][2]

-

Preparation of Inoculum: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusted to a turbidity equivalent to the 0.5 McFarland standard.

-

Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.

-

Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Sample and Control Application:

-

Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a specific concentration, e.g., 1 mg/mL) into a well.

-

Add the same volume of the solvent (e.g., DMSO) into another well as a negative control.

-

Place a standard antibiotic disc (e.g., Ciprofloxacin) on the agar surface as a positive control.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. The absence of microbial growth indicates antimicrobial activity.

| Test Microorganism | Zone of Inhibition (mm) |

| Gram-Positive Bacteria | |

| Staphylococcus aureus | Data to be determined |

| Bacillus subtilis | Data to be determined |

| Gram-Negative Bacteria | |

| Escherichia coli | Data to be determined |

| Pseudomonas aeruginosa | Data to be determined |

| Fungi | |

| Candida albicans | Data to be determined |

| Aspergillus niger | Data to be determined |

Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[3]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., serial dilutions from 1 to 100 µM) and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

| Cancer Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | Data to be determined |

| HepG2 (Liver Cancer) | Data to be determined |

| A549 (Lung Cancer) | Data to be determined |

| HCT116 (Colon Cancer) | Data to be determined |

Anti-inflammatory Activity Screening

The inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, is a key mechanism for many anti-inflammatory drugs.[4] A common in vitro method to screen for this activity is the COX inhibitor screening assay.

-

Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions.

-

Inhibitor and Control Preparation:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Prepare serial dilutions of the test compound.

-

Prepare a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

-

Prepare an enzyme control (with solvent but no inhibitor).

-

-

Assay Reaction:

-

In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or controls.

-

Initiate the reaction by adding arachidonic acid.

-

-

Fluorescence Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes. The rate of increase in fluorescence is proportional to the COX-2 activity.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the enzyme control. Determine the IC₅₀ value from the dose-response curve.

| Compound | COX-2 IC₅₀ (µM) |

| This compound | Data to be determined |

| Celecoxib (Positive Control) | Data to be determined |

Potential Signaling Pathways and Mechanisms of Action

The biological activities of pyrimidine derivatives are often attributed to their interaction with specific signaling pathways. Based on the activities of structurally related compounds, the following pathways are hypothesized to be relevant for this compound.

Anti-inflammatory Pathway: COX-2 Inhibition

Many pyrimidine-based anti-inflammatory agents function by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[4] Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Caption: Hypothesized inhibition of the COX-2 pathway by this compound.

Anticancer Pathway: Induction of Apoptosis

Pyrimidine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[5] This can occur through various mechanisms, including the inhibition of key survival pathways or the activation of pro-apoptotic proteins.

Caption: Potential mechanisms of apoptosis induction in cancer cells.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its antimicrobial, anticancer, and anti-inflammatory potential. Future research should focus on the synthesis and screening of a library of derivatives to establish structure-activity relationships (SAR). Furthermore, mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound, which will be crucial for its further development as a potential drug candidate. In vivo studies will also be necessary to validate the in vitro findings and to assess the pharmacokinetic and toxicological profile of this promising molecule.

References

- 1. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 4-Methyl-6-phenylpyrimidine-2-thiol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the 4-Methyl-6-phenylpyrimidine-2-thiol scaffold have emerged as a versatile class of compounds with a wide range of potential therapeutic applications. This technical guide provides an in-depth analysis of the current understanding of their biological activities and potential molecular targets. Key areas of investigation include their anticancer, anti-inflammatory, and antimicrobial properties. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

The pyrimidine nucleus is a fundamental heterocyclic structure found in numerous biologically active molecules, including nucleic acids and various therapeutic agents. The substitution of this core, particularly at the 2-position with a thiol group and at the 4- and 6-positions with methyl and phenyl groups, respectively, has given rise to a class of compounds with significant pharmacological potential. These derivatives serve as valuable intermediates in the synthesis of novel therapeutic agents, exhibiting a broad spectrum of activities. This guide focuses on elucidating the specific molecular targets and mechanisms of action that underpin the observed biological effects of this compound derivatives.

Potential Therapeutic Targets and Biological Activities

Research into this compound derivatives and structurally related compounds has identified several key areas of therapeutic interest, including oncology, inflammation, and infectious diseases. The following sections detail the identified molecular targets and the associated biological activities.

Anticancer Activity

Derivatives of the pyrimidine-2-thiol core have demonstrated notable cytotoxic effects against various cancer cell lines. The primary molecular targets implicated in their anticancer activity are protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis.

Several studies on substituted pyrimidine derivatives suggest that they can act as inhibitors of various protein kinases.

-

Microtubule Affinity-Regulating Kinase 4 (MARK4): Certain 4,6-disubstituted pyrimidine derivatives have been identified as inhibitors of MARK4, a serine/threonine kinase implicated in neurodegenerative diseases like Alzheimer's and also in cancer. Inhibition of MARK4 can disrupt microtubule dynamics and interfere with cell division.

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): While not specific to the this compound core, related pyrimidine-thiol derivatives have been shown to target these receptor tyrosine kinases, which are key drivers of tumor growth, angiogenesis, and metastasis.

-

Aurora B Kinase: This kinase plays a critical role in chromosome segregation and cytokinesis. Inhibition of Aurora B kinase by pyrimidine derivatives can lead to mitotic arrest and apoptosis in cancer cells.

Quantitative Data on Kinase Inhibition by Pyrimidine Derivatives:

| Compound Class | Target Kinase | IC50 (µM) | Reference |

| 4,6-disubstituted pyrimidines | MARK4 | 7.52 - 37.99 | [1] |

Derivatives of the closely related 1-Amino-4-methyl-6-phenyl pyrimidin-2-thione have been evaluated for their in vitro antitumor activity.

Quantitative Data on Anticancer Activity:

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Pyrimido[3,2-b]-1,2,4,5-tetrazine derivative | HEPG2 | >100 | [2] |

| Pyrimidine derivative | HEPG2 | >100 | [2] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrimidine-2-thiol derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Quantitative Data on COX Inhibition by Pyrimidine-2-thione Derivatives:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Compound 106 | - | - | - | [3] |

| Compound 107 | - | - | - | [3] |

| Compound 108 | - | - | - | [3] |

Note: Specific IC50 values for compounds 106-108 were not provided in the source, but they were reported to have greater potency for COX-2 over COX-1.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. While the specific molecular targets are less well-defined, various pyrimidine-2-thiol derivatives have demonstrated activity against a range of bacteria and fungi. Further research is required to elucidate the mechanisms underlying their antimicrobial effects.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound derivatives.

Synthesis of 1-Amino-4-methyl-6-phenyl pyrimidin-2-thione Derivatives

A common synthetic route involves the condensation of a chalcone with thiourea, followed by further modifications. For 1-amino derivatives, a key starting material is 1-amino-4-methyl-6-phenyl pyrimidin-2-thione.

Protocol for the Synthesis of 1-Amino-4-methyl-6-phenyl pyrimidin-2-thione (Compound 1):

-

A mixture of benzylidene acetone (0.01 mol) and thiosemicarbazide (0.01 mol) in ethanol (50 mL) containing sodium hydroxide (0.01 mol in 2 mL of water) is refluxed for 8 hours.

-

The reaction mixture is then concentrated, cooled, and poured into ice-water.

-

The resulting solid is filtered, washed with water, dried, and recrystallized from ethanol.[2]

Further derivatization can be achieved through reactions with various electrophiles at the amino and thiol groups.[2]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

-

Human hepatocellular carcinoma (HepG2) cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

-

The medium is then aspirated, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[4]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the peroxidase activity of COX-1 and COX-2.

Protocol:

-

The reaction mixture contains 150 µL of assay buffer, 10 µL of heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the test compound at various concentrations.

-

The reaction is initiated by the addition of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), which is oxidized in a COX-dependent manner.

-

The change in color due to the oxidation of TMPD is monitored by measuring the absorbance at 590 nm.

-

The IC50 values are calculated by determining the concentration of the test compound required to inhibit 50% of the COX activity.[5][6]

MARK4 Kinase Inhibition Assay (ATPase Activity Assay)

This assay determines the ability of a compound to inhibit the ATP-hydrolyzing activity of the MARK4 kinase.

Protocol:

-

MARK4 enzyme (e.g., 2 µM) is incubated with varying concentrations of the test compound for 1 hour at 25 °C in a 96-well plate.

-

The kinase reaction is initiated by adding a solution containing ATP (e.g., 200 µM) and MgCl2 (10 mM). The mixture is incubated for 30 minutes at 25 °C.

-

The reaction is terminated by adding a malachite green-based reagent (e.g., BIOMOL® Green).

-

After a 20-minute incubation for color development, the absorbance is measured at 620 nm.

-

The percentage of kinase activity inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.[7][8]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives can be understood by examining their impact on key cellular signaling pathways.

Cancer-Related Signaling Pathways

The inhibition of protein kinases by pyrimidine derivatives can disrupt multiple signaling cascades that are often dysregulated in cancer.

Caption: Potential anticancer mechanisms of pyrimidine derivatives.

This diagram illustrates how this compound derivatives may exert their anticancer effects by inhibiting key protein kinases (EGFR, VEGFR-2, Aurora B, MARK4), thereby disrupting downstream signaling pathways that control cell proliferation, survival, angiogenesis, and mitosis.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of these compounds are primarily attributed to the inhibition of the cyclooxygenase pathway, which leads to a reduction in the production of pro-inflammatory prostaglandins.

Caption: Anti-inflammatory mechanism via COX inhibition.

This diagram shows how this compound derivatives can reduce inflammation by selectively inhibiting the COX-2 enzyme, which is responsible for producing pro-inflammatory prostaglandins. This selective inhibition is a key advantage over non-selective NSAIDs that also inhibit the protective COX-1 enzyme.

Conclusion and Future Directions

Derivatives of this compound represent a promising scaffold for the development of novel therapeutics. The available evidence strongly suggests their potential as anticancer and anti-inflammatory agents, with identified molecular targets including protein kinases and cyclooxygenase enzymes.

Future research should focus on:

-

Synthesis and screening of a broader library of this compound derivatives to establish clear structure-activity relationships (SAR).

-

In-depth mechanistic studies to confirm the direct inhibition of the identified targets and to explore other potential mechanisms of action.

-

Elucidation of the molecular targets responsible for their antimicrobial activity.

-

In vivo studies to evaluate the efficacy and safety of the most promising lead compounds in relevant animal models.

This comprehensive approach will be crucial in translating the therapeutic potential of this versatile chemical scaffold into clinically effective drugs.

References

- 1. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of MARK4 by serotonin as an attractive therapeutic approach to combat Alzheimer's disease and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease [frontiersin.org]

literature review on the synthesis of pyrimidine-2-thiol compounds

An In-depth Technical Guide to the Synthesis of Pyrimidine-2-thiol Compounds

Introduction

Pyrimidine, a fundamental heterocyclic aromatic compound, is a core structure in numerous biologically significant molecules, including the nucleobases uracil, thymine, and cytosine.[1] The introduction of a thiol group at the C2 position yields pyrimidine-2-thiol, a versatile scaffold that serves as a crucial building block in medicinal chemistry and drug development.[2][3] Derivatives of pyrimidine-2-thiol exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]

This technical guide provides a comprehensive literature review of the primary synthetic strategies for obtaining pyrimidine-2-thiol and its derivatives. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and mechanistic insights to facilitate the synthesis and exploration of this important class of compounds.

Core Synthetic Strategies: Cyclocondensation Reactions

The most prevalent and versatile approach for synthesizing the pyrimidine-2-thiol core is through cyclocondensation reactions. These reactions typically involve the formation of the heterocyclic ring by combining a three-carbon component with a C-N-C component, which is most commonly thiourea. The primary variations in this strategy depend on the nature of the three-carbon precursor.

Synthesis from α,β-Unsaturated Ketones (Chalcones) and Thiourea

A widely employed and robust method involves the reaction of α,β-unsaturated ketones, commonly known as chalcones, with thiourea in the presence of a base.[3] This reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to afford the corresponding 4,6-disubstituted-dihydropyrimidine-2-thiol, which can be subsequently oxidized to the aromatic pyrimidine-2-thiol.

Caption: General workflow for the synthesis of dihydropyrimidine-2-thiols from chalcones.

Data on Synthesis of Pyrimidine-2-thiols from Chalcones

| Chalcone Derivative | Base/Solvent | Method | Time (h) | Yield (%) | Reference |

| 1,3-Diaryl-2-propene-1-one | KOH / Ethanol | Reflux | 12 | 69-78 | [3] |

| Substituted Chalcones | KOH / Ethanol | Reflux | 22 | 65-78 | |

| Hydroxy/Methoxy Chalcones | Thiourea / Basic Alumina | Microwave (Solid-phase) | 0.25-0.5 | 75-92 | [6][7] |

| 4-Nitrophenyl Chalcones | KOH / Methanol | Reflux | 3-4 | 72-75 | [8] |

Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)-6-p-tolylpyrimidine-2-thiol from Chalcone [3][9]

-

Reactant Mixture: A mixture of the appropriate chalcone derivative (e.g., 1-(4-methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one) (0.01 mol), thiourea (0.76 g, 0.01 mol), and potassium hydroxide (KOH) (0.11 g, 0.02 mol) is prepared in absolute ethanol (20 mL).

-

Reaction: The reaction mixture is heated under reflux for 12 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Work-up: The resulting solution is evaporated to dryness. The obtained residue is then dissolved in water.

-

Purification: The aqueous solution is filtered to collect the crude solid product. The crude product is then recrystallized from an ethanol/DMF (8:2) mixture to yield the pure pyrimidine-2-thiol derivative.

Synthesis from β-Dicarbonyl Compounds (Biginelli-type Reaction)

The Biginelli reaction, a classic multicomponent reaction, provides a direct route to 3,4-dihydropyrimidin-2(1H)-thiones (DHPMs).[10] The reaction involves the acid-catalyzed, one-pot condensation of a β-dicarbonyl compound (like ethyl acetoacetate), an aldehyde, and thiourea.[10][11][12] This method is highly efficient for producing a diverse library of DHPMs. While the classic product is a dihydropyrimidine, subsequent oxidation can yield the aromatic pyrimidine-2-thiol.

Caption: Key steps in the Biginelli reaction for dihydropyrimidine-2-thione synthesis.

Data on Biginelli-type Synthesis of Pyrimidine-2-thiones

| β-Dicarbonyl Compound | Aldehyde | Catalyst | Conditions | Yield (%) | Reference |

| Ethyl Acetoacetate | Aromatic Aldehydes | NH₄Cl | Solvent-free, 100°C | 85-95 | [13] |

| Acetylacetone | Aromatic Aldehydes | NaHSO₄ | Microwave, Solvent-free | 80-92 | [13] |

| Curcumin | Aromatic Aldehydes | p-TSA | Reflux, Ethanol | 70-85 | [13] |

| Ethyl Acetoacetate | Aromatic Aldehydes | Yb(OTf)₃ | Solvent-free, 100°C | 82-96 | [12] |

Experimental Protocol: One-Pot Synthesis of Dihydropyrimidin-2(1H)-thiones [13]

-

Reactant Mixture: A mixture of the aldehyde (1 mmol), the 1,3-dicarbonyl compound (1 mmol), thiourea (1.5 mmol), and ammonium chloride (0.5 mmol) is prepared.

-

Reaction: The mixture is heated at 100°C under solvent-free conditions for the appropriate time (typically 30-90 minutes), with reaction progress monitored by TLC.

-

Work-up: After completion, the reaction mixture is cooled to room temperature and cold water is added.

-

Purification: The solid product that precipitates is collected by filtration, washed with cold water, and then recrystallized from ethanol to afford the pure dihydropyrimidin-2(1H)-thione.

One-Pot Synthesis of 4-Pyrimidone-2-thioethers

A related and highly useful one-pot synthesis produces 4-pyrimidone-2-thioethers, which are valuable precursors to other functionalized pyrimidines.[2][14] This method utilizes a sequential base- and acid-mediated condensation of S-alkylisothioureas with β-ketoesters.[14] This approach avoids the direct handling of pyrimidine-2-thiols, which can be prone to oxidation, and prevents over-alkylation issues sometimes seen in two-step procedures.

Experimental Protocol: One-pot Synthesis of 6-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one [15]

-

Initial Reaction: To a solution of S-methylisothiourea sulfate (1.0 equiv.) and a β-ketoester (e.g., ethyl acetoacetate, 1.0 equiv.) in a suitable solvent like 2-MeTHF at 0°C, a base such as Diisopropylethylamine (DIPEA) (1.1 equiv.) is added dropwise. The reaction is stirred at this temperature for approximately 18 hours.

-

Acid-mediated Cyclization: Trifluoromethanesulfonic acid (TfOH) (1.0 equiv.) is added dropwise to the mixture.

-

Heating: The reaction is then heated to 50°C and stirred for 3-5 hours until the cyclization is complete (monitored by HPLC or TLC).

-

Work-up and Purification: Upon completion, the reaction is worked up using standard aqueous extraction procedures, and the product is isolated and purified, often by crystallization or column chromatography. This method has been successfully applied to gram-scale synthesis with yields often exceeding 90%.[15]

Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods.[1][16] For pyrimidine-2-thiol synthesis, this includes the use of microwave irradiation, ultrasound, and solvent-free reaction conditions.[1][17] Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times and improve yields, as seen in the reaction of chalcones with thiourea on a solid support.[6][7][18] These green approaches offer benefits such as energy efficiency, reduced waste, and simplified work-up procedures.[1]

Conclusion

The synthesis of pyrimidine-2-thiol compounds is a well-established field with several robust and high-yielding methodologies. The classical approach of cyclocondensation between a three-carbon synthon and thiourea remains the most powerful strategy. Variations such as the Biginelli reaction and the use of chalcones allow for the creation of a vast array of substituted pyrimidine-2-thiols and their precursors. Modern advancements, including one-pot procedures and green chemistry techniques, have further enhanced the efficiency, scalability, and environmental sustainability of these syntheses. The detailed protocols and comparative data presented in this guide offer a practical resource for researchers aiming to synthesize and explore the therapeutic potential of this vital heterocyclic scaffold.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]